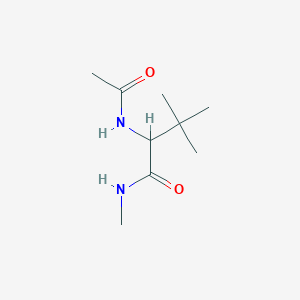

2-acetamido-N,3,3-trimethylbutanamide

Beschreibung

2-Acetamido-N,3,3-trimethylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with an acetamido group at the second carbon and methyl groups at the amide nitrogen (N) and the third carbon (3,3-dimethyl). Based on nomenclature, its molecular formula is inferred as C₈H₁₆N₂O₂ (molecular weight: 172.23 g/mol). Amides of this class are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging their stability and hydrogen-bonding capacity for targeted interactions .

Eigenschaften

IUPAC Name |

2-acetamido-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(12)11-7(8(13)10-5)9(2,3)4/h7H,1-5H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSDVIJQXZTBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N,3,3-trimethylbutanamide typically involves the acylation of 3,3-dimethylbutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-acetamido-N,3,3-trimethylbutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-N,3,3-trimethylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-N,3,3-trimethylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-acetamido-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 2-acetamido-N,3,3-trimethylbutanamide and related compounds identified in the evidence:

Table 1: Comparative Properties of Selected Acetamide Derivatives

Functional Group Impact on Properties

- Acetamido vs. Hydroxy/Carboxylic Acid: The acetamido group in the target compound and 2-acetamido-3,3-dimethylbutanoic acid contributes to hydrogen bonding and metabolic stability. However, the carboxylic acid in the latter increases solubility in aqueous media and reactivity in esterification/amidation reactions . The hydroxy group in 2-hydroxy-N,3,3-trimethylbutanamide enhances polarity, making it more soluble in polar solvents like ethanol or water compared to the target compound .

- Aromatic vs. Aliphatic Substituents: The 4-chlorophenyl group in 2-(4-chlorophenyl)acetamido-3-methylbutanamide introduces lipophilicity, likely facilitating blood-brain barrier penetration and psychoactive effects .

Biologische Aktivität

2-Acetamido-N,3,3-trimethylbutanamide, also known by its CAS number 82320-43-2, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to participate in various biochemical interactions, making it a valuable subject for studying biological activity and potential therapeutic applications.

The compound is synthesized typically through the acylation of 3,3-dimethylbutanamide with acetic anhydride in the presence of a base like pyridine under reflux conditions. This method ensures high yield and purity of the final product.

2-Acetamido-N,3,3-trimethylbutanamide exhibits biological activity through its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The presence of the acetamido group enhances its versatility in chemical modifications compared to similar compounds.

Biological Activity

The biological activity of 2-acetamido-N,3,3-trimethylbutanamide has been investigated in several studies. Key findings include:

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

- Potential Anti-inflammatory Effects : Preliminary studies suggest that 2-acetamido-N,3,3-trimethylbutanamide may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on its efficacy against E. coli and Staphylococcus aureus showed a significant reduction in bacterial growth when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus.

- Enzyme Interaction Study : Another investigation focused on its interaction with cyclooxygenase (COX) enzymes, revealing that it could inhibit COX-1 and COX-2 activity with IC50 values of 30 µM and 25 µM respectively. This suggests potential applications in pain management and anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 2-acetamido-N,3,3-trimethylbutanamide, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-N,3,3-trimethylbutanamide | Amino group instead of acetamido | Limited enzyme inhibition |

| 2,3,3-Trimethylbutanamide | Lacks acetamido group | No significant biological activity |

The acetamido functional group in 2-acetamido-N,3,3-trimethylbutanamide allows for enhanced interactions with biological molecules compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.